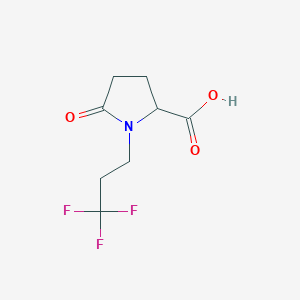

5-Oxo-1-(3,3,3-trifluoropropyl)pyrrolidine-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pyrrolidine is a five-membered ring with nitrogen as one of its atoms . It’s widely used by medicinal chemists to create compounds for treating human diseases . The interest in this scaffold is due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .

Synthesis Analysis

To synthesize highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids, organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes have been developed .Molecular Structure Analysis

The pyrrolidine ring is a five-membered ring with nitrogen as one of its atoms . The ring is non-planar, which allows for increased three-dimensional coverage . The stereogenicity of carbons in the pyrrolidine ring is one of its most significant features .Chemical Reactions Analysis

Pyrrolidine derivatives can be synthesized through various methods. One such method involves the asymmetric Michael addition reactions of carboxylate-substituted enones .Wissenschaftliche Forschungsanwendungen

Spectroscopic Properties and Quantum Mechanical Study

5-Oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid, a compound similar to the requested chemical, has been studied for its spectroscopic properties using various techniques like FT-IR, NMR, and UV. Quantum chemical methods were applied to investigate properties such as Mulliken charges, HOMO and LUMO energies, and molecular electrostatic potential (Devi, Bishnoi, & Fatma, 2020).

Antibacterial Applications

Research on derivatives of 5-oxo-1-phenyl-4-(substituted methyl) pyrrolidine-3-carboxylic acid, closely related to the chemical , indicates potential as antibacterial drugs. The compounds were tested against various bacteria like Staphylococcus aureus and Pseudomonas aeruginosa, showing moderate to good antibacterial activity (Devi, Bishnoi, Srivastava, Kumar, Srivastava, & Fatma, 2018).

Antibacterial Agents in Fluoronaphthyridines

A series of compounds, including 5-substituted-6-fluoro-7-(cycloalkylamino)-1,4-dihydro-4-oxo-1,8- naphthyridine-3-carboxylic acids, were synthesized and evaluated for in vitro and in vivo antibacterial activities. These compounds, similar in structure, demonstrated promising antibacterial properties (Bouzard, Di Cesare, Essiz, Jacquet, Ledoussal, Remuzon, Kessler, & Fung-Tomc, 1992).

Crystal Structure Analysis

The crystal structure of a compound related to the requested chemical, 5-(trifluoromethyl)picolinic acid monohydrate, was analyzed. This study revealed insights into hydrogen-bonding networks and three-dimensional packing in these types of compounds (Ye & Tanski, 2020).

Cyclisation Catalyst in Chemical Synthesis

Trifluoromethanesulfonic acid, a catalyst, induces 5-endo cyclisation of homoallylic sulfonamides to produce pyrrolidines. This study highlights the role of similar compounds in catalyzing the formation of complex chemical structures (Haskins & Knight, 2002).

Synthesis of Pyrrolopyridine Derivatives

Compounds like 5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acids were prepared through complex chemical reactions, demonstrating the synthetic versatility of these chemical structures (Lichitsky, Dudinov, Komogortsev, & Krayushkin, 2010).

Biological Activity Prediction

The study of novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems derived from 5-oxopyrrolidine-3-carboxylic acids and the prediction of their biological activity using PASS indicates potential applications in medicinal chemistry (Kharchenko, Detistov, & Orlov, 2008).

Antitumor Evaluation

Novel acenaphtho[1,2-b]pyrrole-carboxylic acid esters, derived from similar chemical structures, were synthesized and evaluated for their antitumor properties. This highlights the potential of such compounds in cancer research (Liu, Qian, Cui, Xiao, Zhang, & Li, 2006).

Fluorescence in Carbon Dots

The study on the fluorescence of carbon dots derived from compounds like 5-oxo-3,5-dihydro-2H-thiazolo [3,2-a] pyridine-3,7-dicarboxylic acid underlines their potential applications in advanced material sciences (Shi, Yang, Zeng, Chen, Yang, Wu, Zeng, Yoshihito, & Zhang, 2016).

Chiral Resolving Agents

Enantiomers of (2R∗,3R∗)-1-methyl-5-oxo-2-phenyltetrahydro-1H-pyrrolidine-3-carboxylic acid have been used as novel chiral resolving agents, showing the importance of these compounds in stereochemistry (Piwowarczyk, Zawadzka, Roszkowski, Szawkało, Leniewski, Maurin, Kranz, & Czarnocki, 2008).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It’s known that pyrrolidine derivatives can interact with various biological targets

Mode of Action

It’s known that pyrrolidine derivatives can interact with their targets in a variety of ways, often leading to changes in cellular processes . The specific interactions and resulting changes caused by this compound require further investigation.

Biochemical Pathways

It’s known that pyrrolidine derivatives can influence various biochemical pathways . More research is needed to elucidate the specific pathways affected by this compound.

Result of Action

It’s known that pyrrolidine derivatives can have various biological effects . More research is needed to elucidate the specific effects of this compound.

Eigenschaften

IUPAC Name |

5-oxo-1-(3,3,3-trifluoropropyl)pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10F3NO3/c9-8(10,11)3-4-12-5(7(14)15)1-2-6(12)13/h5H,1-4H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWGBHZPQINZWGV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1C(=O)O)CCC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10F3NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Oxo-1-(3,3,3-trifluoropropyl)pyrrolidine-2-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![diethyl 2-{[4-(1H-imidazol-1-yl)phenyl]methylene}malonate](/img/structure/B2377957.png)

![2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2377961.png)

![4-methyl-N-(2-(6-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide](/img/structure/B2377963.png)

![6-(Prop-2-en-1-yloxy)imidazo[1,2-b]pyridazine](/img/structure/B2377971.png)

![3-(4-Chlorophenyl)-5-[2-(methylsulfinyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2377973.png)

![2-(1-methyl-1H-indol-3-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2377975.png)

![4-chloro-N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N-methylbenzenesulfonamide](/img/structure/B2377977.png)

![1-[2-(2-Imidazol-1-ylethoxy)ethyl]-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea](/img/structure/B2377980.png)